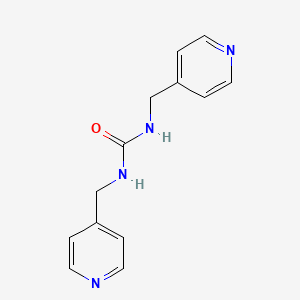

1,3-Bis(4-pyridylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 1,3-Bis(4-piridilmetil)urea es un compuesto orgánico heterocíclico con la fórmula molecular C₁₃H₁₄N₄O. Se caracteriza por la presencia de dos grupos piridilmetil unidos a una unidad central de urea. Este compuesto se utiliza ampliamente en la síntesis orgánica y tiene aplicaciones significativas en varios campos, incluida la química, la biología y la industria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 1,3-Bis(4-piridilmetil)urea se puede sintetizar a través de la adición nucleofílica de aminas al isocianato de potasio en agua sin el uso de cosolventes orgánicos . Este método es simple, suave y eficiente, produciendo altos rendimientos con alta pureza química. Las condiciones de reacción implican mezclar las aminas con isocianato de potasio en un medio acuoso, seguido de filtración o procedimientos de extracción de rutina para aislar el producto .

Métodos de producción industrial

La producción industrial de 1,3-Bis(4-piridilmetil)urea generalmente implica la reacción de isocianatos o cloruros de carbamoilo con amoníaco . El isocianato y el cloruro de carbamoilo deseados se pueden generar reaccionando la amina correspondiente con fosgeno. Este método, aunque no es ecológico, se utiliza ampliamente debido a su eficiencia y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La 1,3-Bis(4-piridilmetil)urea sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales unidos a la unidad de urea.

Sustitución: Los grupos piridilmetil pueden sufrir reacciones de sustitución con varios reactivos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de 1,3-Bis(4-piridilmetil)urea incluyen complejos de paladio, que facilitan la formación de metalo-macrociclos . Las reacciones se llevan a cabo típicamente en disolventes como dimetilsulfóxido (DMSO) y acetonitrilo, con condiciones ajustadas en función de los productos deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de 1,3-Bis(4-piridilmetil)urea incluyen metalo-macrociclos y varios derivados sustituidos, dependiendo de los reactivos y las condiciones utilizadas .

Aplicaciones Científicas De Investigación

La 1,3-Bis(4-piridilmetil)urea tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 1,3-Bis(4-piridilmetil)urea implica su capacidad para formar enlaces de hidrógeno y coordinarse con iones metálicos. Esta coordinación conduce a la formación de metalo-macrociclos estables, que pueden interactuar con varios objetivos y vías moleculares . Las capacidades de enlace de hidrógeno del compuesto también juegan un papel crucial en sus actividades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

1,3-Bis(3-piridilmetil)urea: Similar en estructura pero con grupos piridilo unidos en diferentes posiciones.

1,3-Bis(piridinilmetil)bencenodicarboxamida: Contiene grupos funcionales adicionales que modifican sus propiedades.

Singularidad

La 1,3-Bis(4-piridilmetil)urea es única debido a su disposición estructural específica, que permite la formación de metalo-macrociclos estables y su versatilidad en varias reacciones químicas. Su capacidad para formar enlaces de hidrógeno y coordinarse con iones metálicos la distingue de otros compuestos similares .

Propiedades

Número CAS |

84824-90-8 |

|---|---|

Fórmula molecular |

C13H14N4O |

Peso molecular |

242.28 g/mol |

Nombre IUPAC |

1,3-bis(pyridin-4-ylmethyl)urea |

InChI |

InChI=1S/C13H14N4O/c18-13(16-9-11-1-5-14-6-2-11)17-10-12-3-7-15-8-4-12/h1-8H,9-10H2,(H2,16,17,18) |

Clave InChI |

OKASJGXMIDPYIG-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC=C1CNC(=O)NCC2=CC=NC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

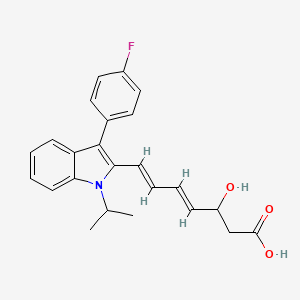

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)

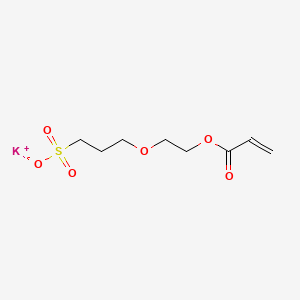

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)